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molecular formula C7H12O2 B1649605 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane CAS No. 102225-94-5

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane

Cat. No. B1649605
M. Wt: 128.17 g/mol
InChI Key: ACPFNEOPZYERID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04859680

Procedure details

A solution of 23 g (0.108 mole) of diethyl 2-vinylcyclopropane-1,1-dicarboxylate in 90 ml of dry THF (tetrahydrofuran) was added dropwise to 196 ml of 1M LAH (lithium aluminum hydride) which was stirred and heated at 68°. The addition required 30 minutes and heating and stirring were continued for 2 hours. TLC in cyclohexane-ethyl acetate (1:1) and CHCl3MeOH (9:1) showed that the reaction was complete. The reaction was cooled to 0° and a total of 200 ml of water was continuously added. After being stirred for 15 minutes, the mixture was filtered and the solid was washed with THF. The combined filtrates were concentrated to yield 12.9 g (93%) of the title compound, RfCHCl3 -MeOH (9:1) 0.45.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
196 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:5][C:4]1([C:11](OCC)=[O:12])[C:6](OCC)=[O:7])=[CH2:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1.C1CCCCC1.C(OCC)(=O)C>[OH:7][CH2:6][C:4]1([CH2:11][OH:12])[CH2:5][CH:3]1[CH:1]=[CH2:2] |f:1.2.3.4.5.6,9.10|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C(=C)C1C(C1)(C(=O)OCC)C(=O)OCC
Name
Quantity
196 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 68°
ADDITION
Type
ADDITION
Details
The addition required 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0°
STIRRING
Type
STIRRING
Details
After being stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1(C(C1)C=C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 12.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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